(R*,R*)-(1)-3,3'-Oxydibutanol

Chiral analysis Pharmaceutical impurity profiling Stereoisomer characterization

(R*,R*)-(1)-3,3'-Oxydibutanol (CAS 94109-65-6), also designated (3R,3'R)-3,3'-oxybis(1-butanol) or (R)-3-[(R)-3-hydroxybutoxy]-1-butanol (IIIa), is a single enantiopure stereoisomer of the 3,3'-regioisomer of dihydroxydibutyl ether (DHBE). DHBE itself is a well-established choleretic and hepatoprotective drug (Discinil/Dyskinebyl) that exists as a mixture of three regioisomers ; the principal pharmacologically active regioisomer, 3-(3-hydroxybutoxy)-1-butanol, comprises four stereoisomers, of which the (R,R)-form is specifically resolved and characterized.

Molecular Formula C8H18O3
Molecular Weight 162.23 g/mol
CAS No. 94109-65-6
Cat. No. B12658822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R*,R*)-(1)-3,3'-Oxydibutanol
CAS94109-65-6
Molecular FormulaC8H18O3
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESCC(CCO)OC(C)CCO
InChIInChI=1S/C8H18O3/c1-7(3-5-9)11-8(2)4-6-10/h7-10H,3-6H2,1-2H3/t7-,8-/m1/s1
InChIKeyZIYSJVFROIOYRQ-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing (R*,R*)-(1)-3,3'-Oxydibutanol (CAS 94109-65-6): Chiral Identity, Regioisomer Classification, and Pharmacopoeial Context


(R*,R*)-(1)-3,3'-Oxydibutanol (CAS 94109-65-6), also designated (3R,3'R)-3,3'-oxybis(1-butanol) or (R)-3-[(R)-3-hydroxybutoxy]-1-butanol (IIIa), is a single enantiopure stereoisomer of the 3,3'-regioisomer of dihydroxydibutyl ether (DHBE) [1]. DHBE itself is a well-established choleretic and hepatoprotective drug (Discinil/Dyskinebyl) that exists as a mixture of three regioisomers [2]; the principal pharmacologically active regioisomer, 3-(3-hydroxybutoxy)-1-butanol, comprises four stereoisomers, of which the (R,R)-form is specifically resolved and characterized [3]. This compound carries two chiral centers, possesses the molecular formula C₈H₁₈O₃ (MW 162.23 g/mol), and is supplied at a typical purity of 98.0% . Its procurement is driven by the need for a structurally authenticated single stereoisomer for drug substance characterization, impurity profiling, or asymmetric synthesis, rather than the isomeric mixture used in commercial pharmaceutical formulations.

Chiral reference-standard workflow for authenticated (R,R)-enantiomer identity
Stereochemical-control study fit for DHBE regioisomer characterization
Enantiomer-comparison study context for pharmacological attribution

Why Generic DHBE or Racemic 3,3'-Oxydibutanol Cannot Replace Enantiopure (R*,R*)-(1)-3,3'-Oxydibutanol (CAS 94109-65-6)


Commercial dihydroxydibutyl ether (DHBE, Discinil) is a multi-component mixture of three regioisomers in variable ratios, with the 3,3'-regioisomer representing only ~60% of the total mass [1]. Even within this regioisomer, the pharmacologically active substance exists as a combination of (R,R), (S,S), (R,S), and (S,R) stereoisomers. Procurement of the unresolved mixture for analytical reference, single-enantiomer pharmacological study, or chiral synthesis is therefore inadequate: the presence of regioisomeric and stereoisomeric impurities obscures structure-activity relationships, complicates impurity profiling, and prevents the reproducible preparation of enantiopure derivatives. Substitution with (R*,S*)-(1)-3,3'-oxydibutanol (CAS 94109-66-7) or racemic 3,3'-oxybis(1-butanol) (CAS 54289-82-6) introduces a different stereochemical composition that can exhibit divergent choleretic potency, metabolic stability, and analytical retention behavior [2]. Certified single-stereoisomer material is therefore mandatory for applications demanding configurational integrity.

Regioisomer composition
Single (R,R)-3,3'-regioisomer; configurational homogeneity
Multi-component DHBE mixture may shift impurity profiling and SAR interpretation
Stereochemical definition
Explicit (3R,3'R) configuration; optical rotation characterized
Racemic CAS 54289-82-6 lacks stereochemical assignment; enantiomer-attribution review may not transfer
Analytical retention behavior
Defined single-enantiomer GC-EI MS and HPLC retention profile
Opposite enantiomer CAS 94109-66-7 may shift chromatographic resolution and retention time alignment

Quantitative Differentiation Evidence for (R*,R*)-(1)-3,3'-Oxydibutanol (CAS 94109-65-6) Versus Closest Analogs


Stereochemical Identity: Single Enantiomer (IIIa) Versus Isomeric Mixture in Commercial DHBE

The (R*,R*)-enantiomer (IIIa) represents one of four discrete stereoisomers of the principal 3,3'-regioisomer of DHBE. The commercial drug substance DHBE (Dis-Cinil) comprises a regioisomeric mixture containing only ~60% of the 3,3'-regioisomer, with the remainder being 4-(3-hydroxybutoxy)-2-butanol (13%) and 3-(3-hydroxy-1-methylpropoxy)-1-butanol (27%) [1]. Even within the 3,3'-regioisomer, the active ingredient is a mixture of (R,R), (S,S), (R,S), and (S,R) forms. The resolved (R*,R*)-stereoisomer (CAS 94109-65-6) is synthesized and characterized as a chemically and configurationally pure entity for the first time by Yue et al. (2015), with unambiguous structural confirmation by ¹H NMR, ¹³C NMR, HRMS, and optical rotation [2]. In contrast, the generic 3,3'-oxydibutanol mixture (CAS 54289-82-6) lacks stereochemical definition and contains multiple diastereomers .

Stereochemical identity
Head-to-head
(R,R)-IIIa: single stereoisomer of 3,3'-regioisomer, NMR/HRMS/optical rotation confirmed. Commercial DHBE: regioisomer ratio 13:60:27, stereoisomeric mixture.
Supports enantiomer-specific SAR studies not possible with the isomeric mixture.
Synthesis and full characterization by Yue et al. 2015.
Chiral analysis Pharmaceutical impurity profiling Stereoisomer characterization

Choleretic Pharmacological Differentiation: DHBE Mixture Efficacy and the Rationale for Single-Isomer Profiling

The DHBE isomeric mixture (containing IIIa as the major stereoisomeric component of the principal regioisomer) has demonstrated statistically and clinically significant choleretic activity. In a randomized double-blind crossover trial, DHBE (900 mg/day) reduced the bile saturation index (SI) from baseline (p<0.01) in patients with cholesterol gallstones [1]. A separate clinical study demonstrated that DHBE treatment reduced the lithogenic index of bile from a mean of 1.64 to 1.03 (p<0.01) after 20 days [2]. In rats with ethynylestradiol-induced cholestasis, DHBE increased bile flow and output of bile acids and phospholipids [3]. Critically, these pharmacological benchmarks are established exclusively for the multi-component DHBE mixture; the individual contribution of the (R,R)-stereoisomer (IIIa) has not been independently quantified. The primary differentiation of CAS 94109-65-6 is therefore its availability as a single, structurally authenticated stereoisomer enabling, for the first time, stereospecific pharmacological profiling [4]. A Korean pharmaceutical information source notes that DHBE is recognized to have a superior choleretic (bile-promoting) effect compared to UDCA (ursodeoxycholic acid), a widely used bile acid therapeutic [5].

Choleretic endpoint context
Class-level
DHBE mixture reduced lithogenic index from 1.64 to 1.03 in a double-blind crossover trial; individual enantiomer contributions not isolated.
Reported model-response endpoint context; stereospecific activity requires confirmation.
Source review; single-enantiomer profiling is the enabling next step.
Choleretic pharmacology Bile flow Lithogenic index Gallstone disease

Regioisomer Differentiation: 3,3'-Regioisomer Versus 4,4'-Regioisomer (Discinil/Dyskinebyl)

DHBE exists as three distinct regioisomers: 4-(3-hydroxybutoxy)-2-butanol (I), 3-(3-hydroxybutoxy)-1-butanol (II, the 3,3'-regioisomer), and 3-(3-hydroxy-1-methylpropoxy)-1-butanol (III) [1]. The 4,4'-regioisomer (CAS 821-33-0, Discinil/Dyskinebyl) corresponds to structure I and is historically referenced as the primary DHBE component in certain drug databases, while the 3,3'-regioisomer (encompassing CAS 94109-65-6) is established as the major pharmacologically active component (60% of the drug substance mixture) [1][2]. GC-EI MS analysis enables unequivocal differentiation: regioisomer I exhibits a characteristic rearrangement ion at m/z 118 (loss of acetaldehyde from the molecular ion), whereas regioisomer II shows a base peak at m/z 117 from α-cleavage of the 4-hydroxy-2-butyl chain [3]. The positional connectivity of the ether linkage and hydroxyl groups determines not only mass spectrometric fragmentation but also hydrogen-bonding capacity and biological target engagement.

Regioisomer GC-EI MS
Head-to-head
3,3'-regioisomer (II): characteristic ion m/z 117. 4,4'-regioisomer (I): characteristic ion m/z 118. Drug substance ratio 60:13 (II:I).
Supports regioisomer-specific reference standard preparation and impurity profiling.
Fragmentation mechanisms confirmed by Staccioli et al. 2009.
Regioisomer profiling GC-MS characterization Drug substance identity

Supplier-Reported Purity and Physical Properties: Quantified Differentiation from Generic Analogs

Commercially available (R*,R*)-(1)-3,3'-oxydibutanol (CAS 94109-65-6) is supplied at 98.0% purity, with density 1.0±0.1 g/cm³, boiling point 278.4±15.0 °C at 760 mmHg, and flash point 122.2±20.4 °C . The diastereomeric (R*,S*)-3,3'-oxydibutanol (CAS 94109-66-7) and the stereochemically undefined racemic 3,3'-oxybis(1-butanol) (CAS 54289-82-6) share identical molecular formula and nearly identical calculated physical properties (density ~0.997 g/cm³, boiling point 278.4 °C) , rendering bulk physical properties non-differentiating. The core distinction is the documented stereochemical configuration: CAS 94109-65-6 is explicitly assigned as (R*,R*)-relative configuration with the IUPAC name (3R,3'R)-3,3'-oxydi(1-butanol), while CAS 94109-66-7 is explicitly (R*,S*)-configuration [1]. The racemic mixture (CAS 54289-82-6) is typically supplied at 97% purity without stereochemical specification .

Supplier specification
Data to verify
CAS 94109-65-6: (R*,R*) configuration, purity 98.0%. Physical properties overlap with CAS 94109-66-7 and CAS 54289-82-6 within uncertainty.
Stereochemical assignment is the sole distinguishing procurement criterion.
Supplier-reported data; independent verification recommended.
Chemical procurement Purity specification Physicochemical characterization

Highest-Value Application Scenarios for (R*,R*)-(1)-3,3'-Oxydibutanol (CAS 94109-65-6) Based on Differentiation Evidence


Chiral Reference Standard for DHBE Drug Substance Impurity Profiling

Regulatory agencies require identification and quantification of individual stereoisomers in chiral drug substances. CAS 94109-65-6 serves as the authenticated (R,R)-reference for HPLC, GC, or SFC impurity profiling of DHBE-based pharmaceuticals, where the drug product contains a mixture of four stereoisomers of the 3,3'-regioisomer [1]. The unambiguous structural characterization by NMR, HRMS, and optical rotation enables its use as a primary reference for peak identification in chromatographic methods [1].

Single-Enantiomer Choleretic Pharmacology and Stereospecific SAR Studies

The availability of the resolved (R,R)-stereoisomer enables, for the first time, stereospecific evaluation of choleretic potency, bile flow stimulation, and lithogenic index reduction in animal models [2]. Such studies can determine whether the clinical efficacy of DHBE (lithogenic index reduction from 1.64 to 1.03) is enantiomer-driven or requires the full stereoisomeric mixture [3], potentially supporting development of a single-isomer choleretic with differentiated IP and simplified regulatory path.

Chiral Building Block for Asymmetric Synthesis of DHBE Derivatives

The two chiral secondary alcohol centers and the ether-linked diol scaffold of (R*,R*)-3,3'-oxydibutanol make it a versatile C₂-symmetric or pseudo-C₂-symmetric chiral diol building block for the synthesis of chiral ligands, enantiopure macrocycles, or stereochemically defined DHBE pro-drug conjugates [1]. The defined (R,R)-stereochemistry ensures predictable stereochemical outcomes in subsequent derivatization reactions.

Regioisomer-Specific Metabolite Identification in Pharmacokinetic Studies

GC-EI MS differentiation demonstrates that the 3,3'-regioisomer (to which CAS 94109-65-6 belongs) fragments with a characteristic ion at m/z 117, distinct from the 4,4'-regioisomer (m/z 118) [4]. The (R,R)-enantiomer can therefore be employed as a regio- and stereochemically defined analytical tracer in ADME studies to track regioisomer-specific metabolism and biliary excretion of DHBE components, a critical requirement for understanding the pharmacokinetics of this multi-component drug.

Application
Selection Property
Validation Focus
Chiral reference standard for DHBE impurity profiling
Authenticated (R,R)-configuration and full structural characterization
Peak identification in chromatographic methods for drug substance review
Single-enantiomer choleretic pharmacology studies
Enantiomer-specific assay-response context
Model-response endpoint validation for bile flow and lithogenic index review
Chiral building block for asymmetric synthesis
Defined (R,R)-stereochemistry with two chiral alcohol centers
Stereochemical outcome predictability in derivatization reactions
Regioisomer-specific metabolite identification in PK studies
Characteristic GC-EI MS fragmentation at m/z 117
Regiochemical tracer fidelity for biliary excretion pathway review
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